molecular formula C8H13BrO4 B133254 Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) CAS No. 158705-99-8

Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI)

Cat. No. B133254
CAS RN: 158705-99-8
M. Wt: 253.09 g/mol
InChI Key: RUIJMAUNJVDAEE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is a chemical compound with the molecular formula C8H13BrO4. It is also known as diethyl (2S)-bromosuccinate. This compound is widely used in scientific research and has various applications in the field of organic chemistry.

Mechanism of Action

The mechanism of action of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) is not fully understood. However, it is believed to act as an electrophilic reagent in organic synthesis. It can react with various nucleophiles such as alcohols, amines, and thiols to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). However, it is not intended for use in drug formulations and is only used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) in lab experiments is its high reactivity towards various nucleophiles. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its toxicity. It should be handled with care and appropriate safety measures should be taken.

Future Directions

There are many potential future directions for research involving butanedioic acid, bromo-, diethyl ester, (2S)-(9CI). One area of interest is the development of new synthetic methods using this compound as a key reagent. Another potential direction is the synthesis of new compounds with biological activity using this compound as a starting material. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.

Synthesis Methods

The synthesis of butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) can be achieved through the reaction of diethyl succinate with bromine in the presence of a catalyst such as aluminum chloride. The reaction takes place at room temperature and yields the desired product in good yield.

Scientific Research Applications

Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI) has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a starting material for the synthesis of other important compounds such as alpha-bromo esters, alpha-hydroxy esters, and alpha-amino esters.

properties

CAS RN

158705-99-8

Product Name

Butanedioic acid, bromo-, diethyl ester, (2S)-(9CI)

Molecular Formula

C8H13BrO4

Molecular Weight

253.09 g/mol

IUPAC Name

diethyl (2S)-2-bromobutanedioate

InChI

InChI=1S/C8H13BrO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6H,3-5H2,1-2H3/t6-/m0/s1

InChI Key

RUIJMAUNJVDAEE-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)Br

SMILES

CCOC(=O)CC(C(=O)OCC)Br

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)Br

synonyms

Butanedioic acid, bromo-, diethyl ester, (2S)- (9CI)

Origin of Product

United States

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